Menthyl methacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

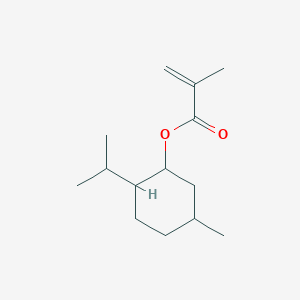

Menthyl methacrylate is a useful research compound. Its molecular formula is C14H24O2 and its molecular weight is 224.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Methyl Propionate (MeP) Route

This method involves two steps:

-

Carboalkoxylation of ethylene :

C2H4+CO+CH3OH→CH3CH2CO2CH3(MeP)Conducted in a continuous-stirred tank reactor at moderate temperature and pressure .

-

Condensation with formaldehyde :

MeP+CH2O→MMA+H2OCatalyzed by cesium oxide on silica, achieving >99.9% purity after vacuum distillation .

Isobutylene Oxidation Route

A two-step oxidation process:

-

Oxidation of isobutylene :

C4H8+O2→CH2=C(CH3)CHO+H2O -

Oxidative esterification :

CH2=C(CH3)CHO+CH3OH+21O2→MMA+H2OOptimal yields require precise control of methanol (CH3OH) and oxygen ratios .

Polymerization Reactions

MMA undergoes radical and controlled polymerization to form poly(methyl methacrylate) (PMMA).

Free Radical Polymerization (FRP)

-

Mechanism :

| Parameter | Value | Source |

|---|---|---|

| kp (70°C) | 1.2×103L\cdotpmol−1s−1 | |

| Tacticity (isotactic) | 50–60% |

Reversible Addition-Fragmentation Chain Transfer (RAFT)

-

Catalyst : N-Heterocyclic carbenes (NHCs) enable controlled polymerization.

-

Stereoregularity : Isotactic PMMA (mm=50–60%) achieved using vesicle-confined RAFT .

Dimerization and Cycloaddition

-

Thermal Dimerization :

2MMA→C10H16O4(cyclobutane dimer)Exothermic (ΔH=−26kJ/mol) with low conversion due to reversibility .

-

[4+2] Cycloaddition :

Self-initiation via diradical intermediates at >100°C, forming branched PMMA .

Thermal and Oxidative Degradation

-

Decomposition Pathways :

| Condition | Observation | Source |

|---|---|---|

| 100–130°C | Low monomer conversion | |

| Presence of O2 | Unstable peroxides form |

Metabolic Reactions

MMA undergoes hydrolysis and Michael addition in biological systems:

-

Hydrolysis :

MMAcarboxylesterasemethacrylic acid+CH3OH -

Glutathione Conjugation :

MMA+GSH→thioether adductsCritical for detoxification, with kGSH=0.20L\cdotpmol−1min−1 .

Catalytic and Industrial Processes

| Process | Catalyst | Yield | Selectivity | Source |

|---|---|---|---|---|

| Aldol Condensation | Cs/SiO₂ | 90% | >99% | |

| Oxidative Esterification | Pd/Zeolite | 85% | 95% | |

| Methacrylonitrile Hydration | H₂SO₄ | 70% | 80% |

Key Findings and Challenges

-

Stereoregularity Control : Vesicle-mediated RAFT enables green synthesis of isotactic PMMA .

-

Safety Risks : Exothermic polymerization and peroxide formation necessitate strict temperature control .

-

Environmental Impact : Biomass-derived feedstocks (e.g., methyl acetate) reduce reliance on petroleum .

Eigenschaften

CAS-Nummer |

46700-94-1 |

|---|---|

Molekularformel |

C14H24O2 |

Molekulargewicht |

224.34 g/mol |

IUPAC-Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H24O2/c1-9(2)12-7-6-11(5)8-13(12)16-14(15)10(3)4/h9,11-13H,3,6-8H2,1-2,4-5H3 |

InChI-Schlüssel |

VYPRXWXGLLURNB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC(C(C1)OC(=O)C(=C)C)C(C)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.